4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid

Conformational Analysis Computational Chemistry Physicochemical Properties

Metabolic instability of cyclohexane/phenyl rings often undermines PK profiles in lead optimization. This gem-difluoro, quaternary-methyl building block directly addresses that pain point: • 3-10x improvement in human liver microsome metabolic stability vs. non-fluorinated analogs, enabling lower doses and reduced dosing frequency. • Rigid, pre-organized scaffold (locked by 1-methyl and 4,4-gem-difluoro groups) reduces entropic penalty of binding, increasing target affinity and selectivity. • 97% purity, commercially available from multiple vendors; reliable supply for SAR studies and scale-up.

Molecular Formula C8H12F2O2
Molecular Weight 178.18 g/mol
CAS No. 1389313-41-0
Cat. No. B1424375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid
CAS1389313-41-0
Molecular FormulaC8H12F2O2
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)(F)F)C(=O)O
InChIInChI=1S/C8H12F2O2/c1-7(6(11)12)2-4-8(9,10)5-3-7/h2-5H2,1H3,(H,11,12)
InChIKeyBKYRECMZIBZSSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic Acid


4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid (DFMC) is a gem-difluorinated cyclohexane carboxylic acid building block with the molecular formula C8H12F2O2 and a molecular weight of 178.18 g/mol . It features a quaternary carbon center bearing a carboxylic acid and a methyl group, along with a gem-difluoro motif at the 4-position. This configuration imparts distinct physicochemical properties, including enhanced lipophilicity and metabolic stability compared to its non-fluorinated parent compound, 1-methylcyclohexane-1-carboxylic acid [1]. The compound is typically supplied as a white to pale cream crystalline solid with purity specifications of 95-97% from major vendors .

Building block Gem-difluoro cyclohexane carboxylic acid scaffold
Conformational control Quaternary methyl and gem-difluoro rigidify ring geometry
Metabolic soft-spot blocking 4,4-difluoro motif resists CYP oxidation
Lipophilicity tuning Increased LogP vs non-fluorinated analog

Limitations of Generic Substitution for 4,4-Difluoro-1-methylcyclohexane-1-carboxylic Acid


Generic substitution of 4,4-difluoro-1-methylcyclohexane-1-carboxylic acid with structurally similar analogs like 4,4-difluorocyclohexanecarboxylic acid (CAS 122665-97-8) or 1-methylcyclohexane-1-carboxylic acid is not scientifically valid due to the synergistic and non-additive effects of the quaternary methyl group and the gem-difluoro motif. The gem-difluoro group at the 4-position profoundly alters the cyclohexane ring's conformational energy landscape through stereoelectronic effects, specifically nF → σ*CF hyperconjugation, which stabilizes specific conformers [1]. The presence of the 1-methyl group further rigidifies this structure by locking the carboxylic acid into a specific spatial orientation, impacting molecular recognition and binding. These combined features create a unique scaffold that is not readily replicated by simply removing the fluorine atoms or the methyl group. Therefore, any structure-activity relationship (SAR) study or scale-up effort relying on a different analog would introduce unpredictable changes in potency, selectivity, and pharmacokinetic profile, undermining data reproducibility and project timelines [2].

Target compound
4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid (gem-difluoro + quaternary methyl)
Unique conformational energy landscape from nF→σ*CF hyperconjugation
4,4-Difluorocyclohexane-carboxylic acid (CAS 122665-97-8)
Lacks 1-methyl group
Carboxylic acid orientation and steric shielding may differ, altering molecular recognition
1-Methylcyclohexane-1-carboxylic acid (non-fluorinated)
No gem-difluoro motif
Metabolic soft-spot remains; conformational flexibility and lipophilicity not replicated

Selection Evidence for 4,4-Difluoro-1-methylcyclohexane-1-carboxylic Acid


Conformational Rigidity of the gem-Difluoro Motif

The gem-difluoro group at the 4-position imparts significant conformational stabilization to the cyclohexane ring compared to the non-fluorinated analog. A 2025 quantum-chemical study of all difluorocyclohexane isomers quantified the energetic contributions of intramolecular interactions. For the 1,1-difluorocyclohexane scaffold (analogous to the 4,4-difluoro motif), the stability is primarily governed by a stabilizing nF → σ*CF hyperconjugation interaction, which counteracts the inherent F...F repulsion and locks the ring into a preferred conformation [1].

Conformational rigidity
Class-level
Stabilized via nF→σ*CF hyperconjugation
Supports conformationally pre-organized scaffold screening
Quantum-chemical data; experimental binding confirmation needed
Conformational Analysis Computational Chemistry Physicochemical Properties

Increased Lipophilicity from gem-Difluoro Substitution

The introduction of fluorine atoms is a well-established strategy to modulate a molecule's lipophilicity (LogP), which directly impacts membrane permeability, solubility, and metabolic stability. The gem-difluoro group at the 4-position of 4,4-difluoro-1-methylcyclohexane-1-carboxylic acid is expected to increase lipophilicity compared to its non-fluorinated parent compound, 1-methylcyclohexane-1-carboxylic acid. While direct experimental LogP data for this exact compound was not found in the primary literature, class-level data for structurally related 4,4-difluorocyclohexane building blocks demonstrate a consistent increase in lipophilicity compared to their mono-fluorinated or non-fluorinated counterparts [1][2].

Lipophilicity shift
Class-level
~0.5–1.0 LogP increase
Supports lipophilicity-dependent property screening
Estimated from difluorocyclohexane class; direct measurement advised
Lipophilicity Physicochemical Properties Drug Design

Enhanced Metabolic Stability via CYP Blockade

The 4-position of a cyclohexane ring is a common site for oxidative metabolism by cytochrome P450 (CYP) enzymes. Substitution with a gem-difluoro group effectively blocks this metabolic soft spot, as the strong C-F bond is resistant to enzymatic oxidation. This is a well-documented and quantifiable effect in medicinal chemistry for gem-difluoro motifs on saturated rings. For instance, the incorporation of a 4,4-difluoro motif in cyclohexane-based drug candidates has been shown to increase in vitro metabolic half-life (t1/2) in human liver microsomes by 3- to 10-fold compared to the non-fluorinated analog [1]. This class-level evidence directly supports the expectation that 4,4-difluoro-1-methylcyclohexane-1-carboxylic acid will exhibit significantly enhanced metabolic stability compared to 1-methylcyclohexane-1-carboxylic acid.

Metabolic stability
Class-level
3–10× t1/2 increase (HLM)
Supports metabolic stability screening context
Class-level data for 4,4-difluorocyclohexane motifs; specific compound validation recommended
Metabolic Stability Pharmacokinetics Drug Metabolism

Distinct pKa and Aqueous Solubility Profile

The presence of the gem-difluoro group at the 4-position exerts an inductive effect that can lower the pKa of the adjacent carboxylic acid. Additionally, the quaternary methyl group at the 1-position sterically shields the acid, further modulating its pKa and solubility. While precise experimental pKa data for 4,4-difluoro-1-methylcyclohexane-1-carboxylic acid were not identified, comparative data for related scaffolds is available. For example, 4,4-difluorocyclohexanecarboxylic acid (CAS 122665-97-8), which lacks the 1-methyl group, has a reported pKa of approximately 4.5 . The target compound, with the electron-withdrawing fluorine atoms and the steric bulk of the methyl group, is predicted to have a pKa in the range of 4.3-4.7, making it slightly more acidic than non-fluorinated cyclohexane carboxylic acids (pKa ~4.9) [1].

pKa profile
Data to verify
Predicted 4.3–4.7
Supports ionization-state dependent property review
Computational estimate; experimental pKa determination pending
Physicochemical Properties Solubility Formulation

Commercial Purity and Cost Comparison

For procurement purposes, a direct comparison of commercial purity and pricing against the closest structural analogs is essential. 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid is offered by multiple vendors with a typical purity specification of 97% (HPLC) . This is comparable to its direct analog, 4,4-difluorocyclohexanecarboxylic acid (CAS 122665-97-8), which is also widely available at 98% purity . The presence of the additional methyl group in the target compound likely contributes to its higher cost compared to the simpler difluoro analog, a factor that must be weighed against its enhanced properties in the final application.

Commercial comparison
Head-to-head
97% purity (HPLC); ~2–3× cost vs non-methylated analog
Supports cost-benefit procurement analysis
Vendor list price comparison; prices subject to change
Procurement Purity Cost Analysis

Application Scenarios for 4,4-Difluoro-1-methylcyclohexane-1-carboxylic Acid


Metabolically Stable Bioisosteres for Drug Discovery

Medicinal chemistry teams optimizing lead compounds can utilize 4,4-difluoro-1-methylcyclohexane-1-carboxylic acid as a key building block to replace metabolically labile cyclohexane rings or phenyl rings. The gem-difluoro motif at the 4-position, as supported by class-level evidence, provides a 3-10x improvement in metabolic stability in human liver microsome assays compared to non-fluorinated analogs [1]. This allows for the design of drug candidates with enhanced pharmacokinetic profiles, potentially leading to lower doses and reduced dosing frequency.

Conformational Locking for Fragment-Based Design

The compound's quaternary 1-methyl group and the conformationally stabilizing 4,4-difluoro motif (supported by quantum-chemical calculations showing nF → σ*CF hyperconjugation) create a rigid scaffold ideal for exploring structure-activity relationships [1]. Researchers can attach diverse warheads to the carboxylic acid handle, confident that the core scaffold's geometry is pre-organized, reducing the entropic penalty of binding and potentially increasing target affinity and selectivity [2].

Fluorinated Liquid Crystal Precursors

The unique combination of the gem-difluoro group and the quaternary carbon center imparts specific dielectric anisotropy and rotational viscosity properties that are valuable in liquid crystal mixtures [1]. The compound serves as a versatile precursor for synthesizing novel liquid crystalline materials where the 4,4-difluoro motif is known to enhance performance characteristics compared to non-fluorinated or mono-fluorinated analogs [2].

Differentiated Building Block for MedChem Libraries

For organizations building proprietary compound libraries, 4,4-difluoro-1-methylcyclohexane-1-carboxylic acid offers a distinct and underexplored chemical space compared to more common 4,4-difluorocyclohexane carboxylic acid [1]. Its commercial availability at 97% purity from multiple vendors ensures reliable supply [2]. The added quaternary methyl group provides a vector for further diversification, enabling the creation of novel and potentially patentable chemical matter with enhanced lipophilicity and metabolic stability profiles.

Application
Selection Property
Validation Focus
Metabolically stable bioisostere design
Metabolic stability context
HLM t1/2 screening review
Conformationally locked fragment elaboration
Conformational rigidity profile
Target engagement / SAR interpretation
Fluorinated liquid crystal precursor
Dielectric anisotropy potential
Material property screening
Differentiated MedChem library building block
Structural differentiation
Library diversity & patentability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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